![molecular formula C12H23BrO2 B8701636 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran CAS No. 112402-14-9](/img/structure/B8701636.png)
2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
Übersicht
Beschreibung
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C12H23BrO2 It is a derivative of tetrahydro-2H-pyran, featuring a brominated alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran typically involves the reaction of 5-bromo-2,2-dimethylpentanol with tetrahydro-2H-pyran under acidic conditions. The reaction proceeds via the formation of an ether linkage between the hydroxyl group of the alcohol and the oxygen atom of the tetrahydro-2H-pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various ethers or alcohols, while oxidation can produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ether linkage play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by altering the activity of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(5-Chloro-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
- 2-[(5-Iodo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
- 2-[(5-Fluoro-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
Uniqueness
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
112402-14-9 |
|---|---|
Molekularformel |
C12H23BrO2 |
Molekulargewicht |
279.21 g/mol |
IUPAC-Name |
2-(5-bromo-2,2-dimethylpentoxy)oxane |
InChI |
InChI=1S/C12H23BrO2/c1-12(2,7-5-8-13)10-15-11-6-3-4-9-14-11/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
LOKIOOGUVYDKMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCBr)COC1CCCCO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B8701560.png)
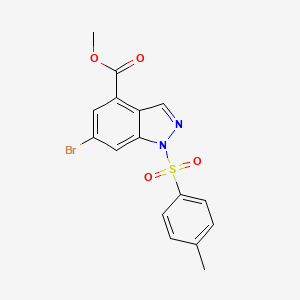
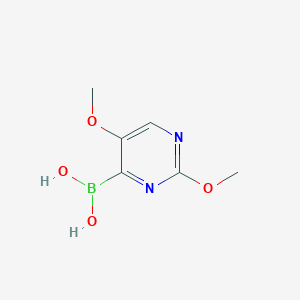
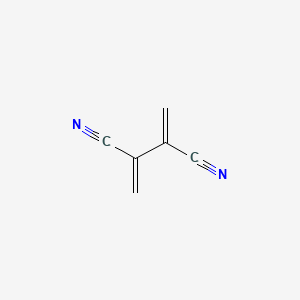
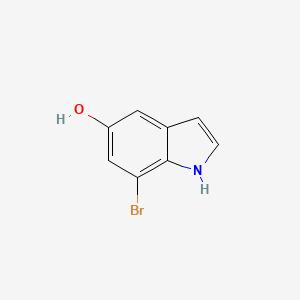
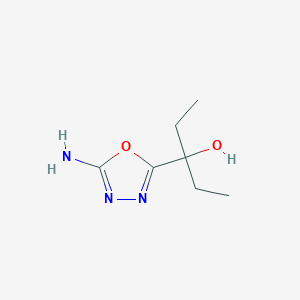
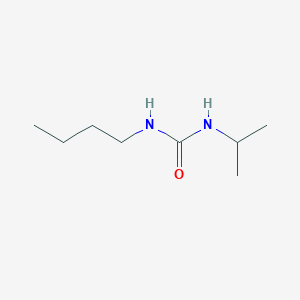
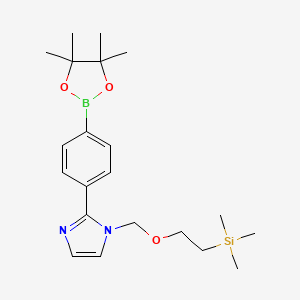
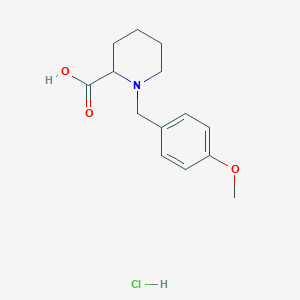
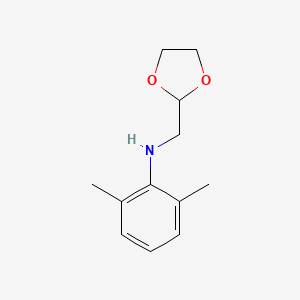
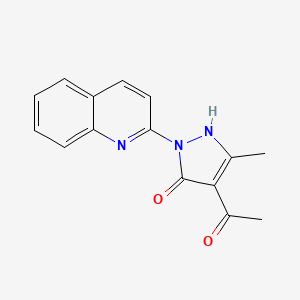
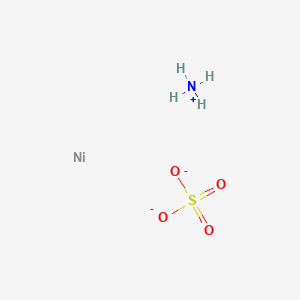
![6-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B8701639.png)
![2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B8701641.png)
